molecular formula C11H23N3O3 B11720202 tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate

tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B11720202
M. Wt: 245.32 g/mol
InChI Key: LIRUNLCZYYYSDX-MQWKRIRWSA-N
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Description

tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydrazinyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate hydrazine derivatives under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl carbamates include palladium catalysts, cesium carbonate, tert-butyl hydroperoxide, and various aryl halides. Reaction conditions typically involve moderate temperatures and the use of solvents such as 1,4-dioxane or methylene chloride .

Major Products Formed

Major products formed from the reactions of tert-butyl carbamates include N-Boc-protected anilines, tetrasubstituted pyrroles, and various oxidation products .

Mechanism of Action

The mechanism of action of tert-butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate involves the interaction with molecular targets such as enzymes and receptors. The carbamate moiety can undergo hydrolysis to release the active hydrazine derivative, which can then interact with specific molecular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H23N3O3

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C11H23N3O3/c1-6-7(2)8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15)/t7?,8-/m0/s1

InChI Key

LIRUNLCZYYYSDX-MQWKRIRWSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)NN)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NN)NC(=O)OC(C)(C)C

Origin of Product

United States

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